6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a piperazine ring, a triazine ring, and various substituents
Mechanism of Action
Target of Action
The primary targets of 6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine are likely to be receptors in the central nervous system, particularly serotonin (5-HT) receptors. Piperazine derivatives, including this compound, often exhibit high affinity for 5-HT receptors, which play a crucial role in regulating mood, anxiety, and other neurological functions .
Mode of Action
This compound interacts with 5-HT receptors by binding to them, which can either inhibit or stimulate the receptor’s activity. The binding of the compound to these receptors can modulate the release of neurotransmitters such as serotonin, thereby influencing mood and anxiety levels. The interaction may involve agonistic or antagonistic effects depending on the specific subtype of the 5-HT receptor .
Biochemical Pathways
The compound’s action on 5-HT receptors affects several downstream biochemical pathways. Activation or inhibition of these receptors can influence the cyclic AMP (cAMP) pathway, which is involved in the regulation of various cellular processes. Changes in cAMP levels can affect protein kinase A (PKA) activity, leading to alterations in gene expression and protein synthesis . These pathways are critical for maintaining neuronal health and function.
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are essential for understanding its bioavailability and therapeutic potential. The compound is likely to be well-absorbed due to its piperazine moiety, which enhances solubility and permeability. It may undergo hepatic metabolism, primarily through cytochrome P450 enzymes, and be excreted via the renal route . The bioavailability of the compound is influenced by its metabolic stability and the efficiency of its absorption and distribution.
Result of Action
At the molecular level, the compound’s interaction with 5-HT receptors can lead to changes in neurotransmitter release and receptor sensitivity. This can result in altered neuronal signaling and synaptic plasticity. At the cellular level, these changes can affect neuronal excitability and connectivity, potentially leading to therapeutic effects such as reduced anxiety and improved mood .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability may be affected by the pH of the surrounding environment, with extreme pH levels potentially leading to degradation. Temperature fluctuations can also impact the compound’s stability and efficacy. Additionally, interactions with other drugs or endogenous compounds can modulate its pharmacokinetic and pharmacodynamic properties .
Safety and Hazards
Future Directions
The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical synthesis . Future research could involve exploring the synthesis of this compound, investigating its properties, and studying its interactions with biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Mannich reaction, where a piperazine derivative is reacted with formaldehyde and a secondary amine to form the desired product . The reaction conditions often include refluxing in solvents like ethanol or methanol, with reaction times varying from a few hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where substituents on the piperazine or triazine rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(3-methoxyphenyl)piperazine: Shares the piperazine ring and methoxyphenyl substituent.
N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine: Contains the triazine ring and methylphenyl substituent.
Uniqueness
6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. The presence of both piperazine and triazine rings, along with the methoxy and methyl substituents, contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
IUPAC Name |
6-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-2-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O/c1-16-6-8-17(9-7-16)24-22-26-20(25-21(23)27-22)15-28-10-12-29(13-11-28)18-4-3-5-19(14-18)30-2/h3-9,14H,10-13,15H2,1-2H3,(H3,23,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFIHSOHSZWPFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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